Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate;hydrochloride

Lipophilicity Drug-likeness Permeability

Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS 1217826-94-2 for the (R)-enantiomer; CAS 1217841-04-7 for the (S)-enantiomer) is a bifunctional piperazine building block that carries both an N-Boc protecting group and a 2-position secondary methylcarboxamide substituent, supplied as the hydrochloride salt. The free base form (CAS 1259014-01-1) is also commercially available.

Molecular Formula C11H22ClN3O3
Molecular Weight 279.76 g/mol
Cat. No. B13642524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate;hydrochloride
Molecular FormulaC11H22ClN3O3
Molecular Weight279.76 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1C(=O)NC.Cl
InChIInChI=1S/C11H21N3O3.ClH/c1-11(2,3)17-10(16)14-6-5-13-7-8(14)9(15)12-4;/h8,13H,5-7H2,1-4H3,(H,12,15);1H
InChIKeyGYZBGDIBGDZKLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride — Structural Differentiation & Selection Evidence


Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS 1217826-94-2 for the (R)-enantiomer; CAS 1217841-04-7 for the (S)-enantiomer) is a bifunctional piperazine building block that carries both an N-Boc protecting group and a 2-position secondary methylcarboxamide substituent, supplied as the hydrochloride salt . The free base form (CAS 1259014-01-1) is also commercially available. This compound belongs to the class of orthogonally protected, ring-substituted piperazine intermediates used extensively in medicinal chemistry for the construction of kinase inhibitors, protease inhibitors, and CNS-targeted agents [1]. Because the methylcarbamoyl group is installed at the 2-position of the piperazine ring rather than at the more common 4-position, the compound offers a differentiated hydrogen-bonding topology, a lower computed lipophilicity, and—when supplied as a single enantiomer—a defined chiral center capable of transmitting stereochemical information to downstream targets.

Why Simple Boc-Piperazine or 4‑Substituted Analogs Cannot Substitute for Tert‑butyl 2‑(methylcarbamoyl)piperazine‑1‑carboxylate Hydrochloride


Procurement teams and medicinal chemistry groups frequently assume that any N‑Boc‑protected piperazine building block can serve as a drop‑in replacement for another. This assumption fails for tert‑butyl 2‑(methylcarbamoyl)piperazine‑1‑carboxylate hydrochloride for three quantifiable reasons. First, moving the methylcarbamoyl substituent from the 2‑position to the 4‑position eliminates one hydrogen‑bond donor (HBD count drops from 2 to 1) while raising the computed ACD/LogP by approximately 0.76 log units [1], altering both molecular recognition and permeability. Second, replacing the 2‑methylcarbamoyl group with a simple Boc group (i.e., using unsubstituted Boc‑piperazine) removes the secondary amide pharmacophore entirely, changing the topological polar surface area (TPSA) from 70.67 Ų to 41.57 Ų and the LogP from –0.34 to 1.09—a shift that can determine whether a lead series achieves CNS penetration or avoids hERG binding [2][3]. Third, the hydrochloride salt form provides superior aqueous solubility and long‑term storage stability relative to the free base, which is classified as an irritant and lacks the same handling convenience [4]. These differences are not cosmetic; they directly impact synthetic convergence, physicochemical property optimization, and the fidelity of structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence: Tert‑butyl 2‑(methylcarbamoyl)piperazine‑1‑carboxylate Hydrochloride vs. Closest Analogs


Lipophilicity Reduction vs. Unsubstituted Boc‑Piperazine (LogP Δ = –1.43 to –1.90)

The 2‑methylcarbamoyl substituent dramatically lowers the computed partition coefficient relative to the unsubstituted Boc‑piperazine scaffold. The free base of the target compound has a computed LogP of –0.34 (JChem), whereas Boc‑piperazine (CAS 57260‑71‑6) is reported with LogP values of 1.09 (XLogP) to 1.56 (experimental) [1][2]. This represents a lipophilicity reduction of 1.43–1.90 log units, translating to an approximately 27‑ to 79‑fold lower octanol‑water partition coefficient. Medicinal chemistry campaigns aiming to reduce logD to mitigate hERG liability, phospholipidosis risk, or high metabolic clearance will find this pre‑installed polarity advantageous, as it avoids introducing additional heteroatoms later in the synthetic sequence.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Expansion vs. Boc‑Piperazine (ΔTPSA = +29.1 Ų)

The target compound's TPSA of 70.67 Ų is 29.1 Ų higher than the 41.57 Ų value reported for Boc‑piperazine [1][2]. This increase arises from the secondary amide moiety (additional H‑bond acceptor and donor). In drug design, TPSA values below 60–70 Ų are generally associated with good CNS penetration, whereas values above 70 Ų tend to favor peripheral selectivity and oral absorption via the transcellular route. The target compound places the scaffold near the 70 Ų boundary, offering a starting point that can be tuned in either direction through subsequent N‑4 functionalization—an option not available with the simpler Boc‑piperazine core.

Polar surface area Oral bioavailability CNS penetration

Hydrogen‑Bond Donor Count: 2‑Position (HBD = 2) vs. 4‑Position Isomer (HBD = 1)

Placement of the methylcarbamoyl group at the piperazine 2‑position preserves the secondary ring amine as a hydrogen‑bond donor (HBD = 2 total: one from the carboxamide NH and one from the piperazine NH). In the 4‑position isomer (tert‑butyl 4‑(methylcarbamoyl)piperazine‑1‑carboxylate, CAS 652154‑14‑8), the carbamoyl group occupies the ring nitrogen, reducing the HBD count to 1 [1]. This difference is structurally encoded and cannot be reversed by protecting‑group manipulation. For medicinal chemistry programs where dual H‑bond donation from the piperazine core is required for target recognition—such as in kinase hinge‑binding motifs or protease active‑site interactions—the 2‑substituted scaffold provides a distinct pharmacophoric geometry.

Hydrogen bonding Target engagement Selectivity

Hydrochloride Salt vs. Free Base: Aqueous Solubility and Storage Stability Advantage

The hydrochloride salt form of (R)-tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate (CAS 1217826-94-2) is documented to exhibit improved water solubility relative to the free base, making it a more versatile intermediate for aqueous reaction conditions and facilitating purification by aqueous work‑up . The free base (CAS 1259014-01-1) carries an 'IRRITANT' classification and requires storage at 2–8 °C under inert atmosphere [1], whereas the hydrochloride salt can be stored long‑term in a cool, dry place . For procurement, the hydrochloride form is available at ≥95% purity (AKSci) to 98% purity (Leyan, MolCore) , offering a well‑defined, stable solid that simplifies inventory management and reduces degradation‑related batch failures in parallel synthesis campaigns.

Salt form Solubility Solid-state stability

Regiochemical Differentiation: 2‑Position Substitution Creates a Chiral Center Absent in 4‑Substituted Analogs

Unlike the 4‑(methylcarbamoyl) isomer, which is achiral, substitution at the piperazine 2‑position introduces a stereogenic center. This compound is commercially supplied as both the (R)‑enantiomer (CAS 1217826-94-2) and (S)‑enantiomer (CAS 1217841-04-7) , enabling enantioselective construction of chiral drug candidates without the need for late‑stage resolution. The piperazine 2‑position chirality is configurationally stable under standard Boc‑deprotection (TFA) and amide coupling conditions, allowing the stereochemical information to be faithfully transmitted to the final target molecule. In the broader medicinal chemistry literature, piperazine scaffolds with 2‑position chirality have been employed in asymmetric syntheses of HIV protease inhibitors (e.g., Crixivan®) and other enantiomerically pure therapeutics [1].

Chirality Stereoselective synthesis Enantiomeric purity

Optimal Research & Industrial Application Scenarios for Tert‑butyl 2‑(methylcarbamoyl)piperazine‑1‑carboxylate Hydrochloride


Kinase Inhibitor Lead Optimization Requiring Reduced Scaffold Lipophilicity

In kinase drug discovery, high LogP frequently correlates with promiscuous off‑target activity and poor developability. When a series built on Boc‑piperazine (LogP 1.09–1.56) shows unacceptable hERG binding or rapid oxidative metabolism, the 2‑methylcarbamoyl analog (free base LogP –0.34) provides a direct scaffold swap that reduces lipophilicity by >1.4 log units without adding molecular weight beyond the carboxamide group [1]. The Boc group remains available for N‑4 deprotection and subsequent diversification, preserving synthetic tractability while improving the physicochemical starting point.

Enantioselective Synthesis of CNS‑Targeted Protease Inhibitors

Protease active sites often engage both piperazine nitrogen atoms through hydrogen bonding. The 2‑methylcarbamoyl substitution pattern retains two H‑bond donors (carboxamide NH + piperazine NH) while introducing a stereogenic center that can orient the N‑4 substituent into the S1′ or S2′ pocket [1]. Using the single‑enantiomer hydrochloride salt (e.g., the (R)‑form, CAS 1217826‑94‑2) ensures that the chiral information is installed at the start of the synthetic route, avoiding diastereomer separation after multi‑step sequences . The TPSA of 70.67 Ų positions the scaffold at the CNS‑permeability boundary, allowing fine‑tuning of brain exposure through N‑4 derivatization [1].

Parallel Library Synthesis Requiring Stable, Soluble Building Blocks

Automated parallel synthesis platforms demand building blocks that dissolve reliably in common reaction solvents (DCM, DMF, THF/water mixtures) and remain chemically intact during extended storage. The hydrochloride salt form provides enhanced aqueous solubility compared to the free base [1], while the commercial availability at 95–98% purity from multiple suppliers (AKSci, Leyan, MolCore) ensures batch‑to‑batch consistency . The recommended long‑term storage at ambient cool/dry conditions (hydrochloride salt) versus 2–8 °C (free base) simplifies inventory logistics in high‑throughput chemistry facilities .

Scaffold‑Hopping from 4‑Substituted to 2‑Substituted Piperazines for Improved Target Engagement

When SAR obtained with 4‑(methylcarbamoyl)piperazine derivatives (HBD = 1) indicates that an additional hydrogen‑bond donor is required for potency, the 2‑substituted analog (HBD = 2) provides a direct scaffold‑hopping opportunity without changing the carbamoyl substituent [1]. The 2‑position geometry places the carboxamide NH closer to the piperazine ring NH, enabling a bidentate H‑bonding motif that is geometrically distinct from the 4‑substituted topology. This scaffold replacement is more efficient than synthesizing a fully de‑novo core and can rescue flagging SAR series without abandoning existing structure–activity knowledge.

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